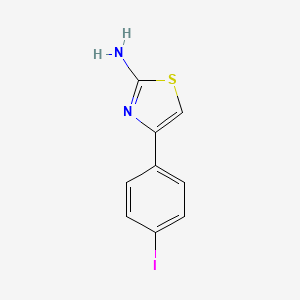

4-(4-Iodophenyl)-1,3-thiazol-2-amine

Description

Overview of Thiazole-Containing Heterocycles in Contemporary Chemical Research

Thiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom. researchgate.netnumberanalytics.com This structural unit is a vital pharmacophore in medicinal chemistry, forming the core of numerous pharmacologically important molecules. bohrium.comresearchgate.net Thiazole (B1198619) derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. bohrium.comresearchgate.netnih.gov The presence of the thiazole nucleus in several FDA-approved drugs, such as the antimicrobial Sulfathiazole and the antiretroviral Ritonavir, underscores its therapeutic importance. nih.govspast.org

Beyond pharmaceuticals, the unique electronic properties of the thiazole ring make it valuable in materials science. numberanalytics.com Researchers are exploring thiazole-based compounds for applications as conductive polymers, components of organic light-emitting diodes (OLEDs), corrosion inhibitors, dyes, and catalysts. researchgate.netnumberanalytics.com The versatility and broad applicability of the thiazole scaffold continue to drive extensive research into its synthesis and derivatization. numberanalytics.comrjptonline.org

Significance of Iodinated Aromatic Systems in Synthetic and Medicinal Chemistry

Iodinated aromatic systems, or iodoarenes, are highly valuable in both synthetic and medicinal chemistry. In organic synthesis, the carbon-iodine bond is a key functional group. acsgcipr.org Iodine's ability to act as an excellent leaving group makes iodoarenes crucial intermediates for forming new carbon-carbon and carbon-heteroatom bonds, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.gov

While elemental iodine is relatively unreactive toward many aromatic rings, various methods have been developed to achieve iodination, often requiring an oxidizing agent to generate a more powerful electrophilic iodine species. libretexts.orgmanac-inc.co.jp In medicinal chemistry, iodinated compounds are widely used as radio-opaque contrast agents for medical imaging. nih.gov Furthermore, there is growing interest in incorporating iodine into active pharmaceutical ingredients (APIs), as the atom can influence the molecule's size, lipophilicity, and metabolic stability, and can serve as a handle for further chemical modification. acsgcipr.orgnih.govjocpr.com

Rationale for Comprehensive Investigation of 4-(4-Iodophenyl)-1,3-thiazol-2-amine

The comprehensive investigation of this compound is justified by the synergistic potential of its two core components. The molecule combines the proven biological relevance of the 2-aminothiazole (B372263) scaffold with the synthetic versatility of the iodophenyl group. nih.gov

The primary rationales for its study include:

Platform for Drug Discovery: The 2-aminothiazole moiety is a known privileged scaffold in medicinal chemistry. nih.gov The addition of the iodophenyl group at the 4-position creates a versatile platform for developing new therapeutic agents. The iodine atom serves as a strategic handle for synthetic diversification, allowing chemists to easily generate a library of novel derivatives through cross-coupling reactions. This enables detailed structure-activity relationship (SAR) studies to optimize biological activity against various targets.

Potential as a Research Tool: The presence of a heavy atom (iodine) makes this compound a candidate for use in X-ray crystallography to solve the phase problem when studying protein-ligand complexes.

Anticipated Biological Activity: Given that various N,4-diaryl-1,3-thiazole-2-amines have shown potent antiproliferative activity by inhibiting tubulin polymerization, it is rational to explore this compound and its derivatives for anticancer applications. nih.gov

The combination of these features makes this compound a molecule of significant interest for both fundamental synthetic exploration and applied pharmaceutical research.

Table 1: Chemical Properties of this compound Data sourced from epa.gov

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇IN₂S |

| Average Mass | 302.13 g/mol |

| Monoisotopic Mass | 301.93746 g/mol |

| CAS Number | 31699-14-6 |

Historical Development of Related Chemical Scaffolds

The synthesis of the thiazole ring, the core of the title compound, has been a subject of chemical research for over a century, leading to the development of several cornerstone named reactions. researchgate.net These methods provide the fundamental routes to creating the thiazole scaffold, upon which further functionalization can be achieved.

The most prominent historical methods include:

Hantzsch Thiazole Synthesis: First reported by Arthur Hantzsch in 1887, this is the most widely known method for synthesizing a thiazole ring. researchgate.netnih.govsynarchive.com The reaction involves the cyclization condensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea (B124793) or thioamides. nih.govsynarchive.comyoutube.com This method is versatile, allowing for a wide variety of substituents at positions 2, 4, and 5 of the thiazole ring. nih.gov

Cook-Heilbron Thiazole Synthesis: Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method is particularly important for producing 5-aminothiazoles. wikipedia.org The synthesis involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.org Prior to this discovery, 5-aminothiazoles were a relatively obscure class of compounds. wikipedia.org

Other Foundational Syntheses: Additional methods such as the Gabriel synthesis and Tcherniac's synthesis have also contributed to the toolkit for constructing thiazole derivatives, each offering different pathways and access to diverse substitution patterns. researchgate.netnih.govpharmaguideline.com

These foundational synthetic strategies established the accessibility of the thiazole scaffold and paved the way for the extensive exploration of its chemical and biological properties, ultimately leading to the synthesis of complex derivatives like this compound.

Table 2: Comparison of Historical Thiazole Synthesis Methods

| Synthesis Method | Year of Discovery | Key Reactants | Primary Product Type | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | 1887 | α-Haloketones and Thioamides | Substituted Thiazoles | researchgate.netsynarchive.com |

| Cook-Heilbron Synthesis | 1947 | α-Aminonitriles and Carbon Disulfide (or similar) | 5-Aminothiazoles | nih.govwikipedia.org |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-iodophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCNLOOXYGEQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356661 | |

| Record name | 4-(4-iodophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31699-14-6 | |

| Record name | 4-(4-iodophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31699-14-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways to 4 4 Iodophenyl 1,3 Thiazol 2 Amine

Retrosynthetic Analysis of the 4-(4-Iodophenyl)-1,3-thiazol-2-amine Core Structure

A retrosynthetic analysis of this compound primarily points to the well-established Hantzsch thiazole (B1198619) synthesis. This disconnection approach breaks the thiazole ring at the N1-C2 and S1-C5 bonds, leading to two key synthons: thiourea (B124793) and an α-haloketone. Specifically, for the target molecule, this translates to thiourea and a 2-halo-1-(4-iodophenyl)ethan-1-one (e.g., 2-bromo-1-(4-iodophenyl)ethan-1-one). The 4-iodophenyl-α-haloketone, in turn, can be envisioned as being derived from 4-iodoacetophenone through a halogenation reaction.

Classical and Modern Approaches for 2-Aminothiazole (B372263) Ring Formation

The construction of the 2-aminothiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years.

Classical Methods:

The most prominent classical method is the Hantzsch thiazole synthesis , first reported in 1887. chemicalbook.comnih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide. chemicalbook.comnih.govderpharmachemica.com For the synthesis of this compound, this would involve the reaction of 2-bromo-1-(4-iodophenyl)ethan-1-one with thiourea. researchgate.net Another classical approach involves the reaction of an α-thiocyano carbonyl compound with a primary amine. google.com

Modern Approaches:

Modern synthetic methods often focus on improving yields, simplifying procedures, and reducing environmental impact. These include:

One-pot syntheses: Several one-pot procedures have been developed, for instance, from methyl ketones and thiourea using a catalyst like montmorillonite-K10. researchgate.net

Catalyst-assisted reactions: A variety of catalysts, including iodine, silica (B1680970) chloride, and ionic liquids, have been employed to facilitate the Hantzsch synthesis under milder conditions. chemicalbook.comnih.gov

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times, as demonstrated in the synthesis of N,4-diaryl-1,3-thiazole-2-amines. nih.gov

Strategies for Stereoselective Synthesis of Enantiopure Analogs (if applicable)

The target molecule, this compound, is achiral, and therefore, strategies for stereoselective synthesis of enantiopure analogs are not directly applicable to its preparation. Such strategies would become relevant for derivatives of this compound that possess a stereocenter, for instance, through substitution at the 5-position of the thiazole ring or on a side chain attached to the amino group.

Introduction of the 4-Iodophenyl Moiety: Coupling and Functionalization Reactions

The 4-iodophenyl moiety is typically introduced as part of one of the key starting materials. The most direct method involves the use of a pre-functionalized ketone, namely 1-(4-iodophenyl)ethan-1-one . This ketone can then be halogenated at the α-position to yield 2-bromo-1-(4-iodophenyl)ethan-1-one , which is a direct precursor for the Hantzsch synthesis. researchgate.net

Alternatively, the iodine atom could potentially be introduced at a later stage onto a pre-formed 4-phenyl-1,3-thiazol-2-amine ring system through electrophilic aromatic substitution (iodination). However, this approach may suffer from issues with regioselectivity and the harshness of iodinating reagents.

In a different context, 4-(p-iodophenyl)butyric acid has been utilized as an albumin-binding moiety in radiopharmaceuticals, highlighting the availability of iodophenyl building blocks for synthesis. nih.govresearchgate.netescholarship.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often screened include:

Solvent: A variety of solvents have been explored for 2-aminothiazole synthesis, including ethanol (B145695), N,N-dimethylformamide (DMF), and water. nih.govnanobioletters.com In one study, DMF was found to be the most effective solvent for the synthesis of N-substituted phenyl thiazole amines. nanobioletters.com

Base: The choice of base can significantly impact the reaction outcome. Bases such as potassium carbonate, sodium acetate (B1210297), and ammonium (B1175870) acetate have been used. nanobioletters.com Potassium carbonate in DMF has been reported as an optimal combination for certain 2-aminothiazole syntheses. nanobioletters.com

Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the specific reactants and catalysts used. nih.govrsc.org

Catalyst: As mentioned, various catalysts can be employed to improve reaction efficiency.

The following table summarizes the screening of reaction conditions for the synthesis of a model N-substituted phenyl thiazole amine, which provides insights into potential optimization strategies for the target compound.

| Entry | Solvent | Base | Yield (%) |

| 1 | Ethanol | - | Low |

| 2 | Toluene | - | Low |

| 3 | Methanol | - | Low |

| 4 | DMF | Sodium Acetate | 65 |

| 5 | Ethanol | Sodium Acetate | Low |

| 6 | Toluene | Sodium Acetate | Low |

| 7 | Methanol | Sodium Acetate | Better |

| 8 | DMF | Ammonium Acetate | 80 |

| 9 | Methanol | Ammonium Acetate | Better |

| 10 | Ethanol | Potassium Carbonate | Low |

| 11 | Toluene | Potassium Carbonate | Low |

| 12 | Methanol | Potassium Carbonate | Low |

| 13 | Acetic Acid | Potassium Carbonate | Low |

| 14 | DMF | Potassium Carbonate | 95 |

| 15 | Acetic Acid | - | Low |

| Data adapted from a study on the synthesis of N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine. nanobioletters.com |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact.

Use of Greener Solvents: Polyethylene glycol (PEG-400) has been reported as an efficient and recyclable medium for the synthesis of 2-aminothiazoles, often leading to enhanced product yields compared to traditional organic solvents. rsc.org

Solvent-Free Conditions: Performing reactions under solvent-free conditions is a key aspect of green chemistry. The synthesis of 2-aminothiazole derivatives by reacting acetyl compounds with thiourea and iodine as a catalyst under solvent-free conditions has been successfully demonstrated. researchgate.net

Safer Reagents: The use of trichloroisocyanuric acid (TCCA) as a safe and sustainable source of halogen ions has been developed for the one-pot synthesis of 2-aminothiazoles, replacing more hazardous reagents like molecular iodine. rsc.org

Multicomponent Reactions (MCRs) for Derivative Synthesis

Multicomponent reactions (MCRs) offer an efficient route to synthesize complex molecules in a single step, which is highly valuable for generating libraries of derivatives. While not directly for the synthesis of the parent this compound, MCRs are widely used to create derivatives. For instance, 2-aminothiazoles can react with aldehydes and β-ketoesters in a Biginelli-type reaction to form fused pyrimidine (B1678525) derivatives. rsc.org Similarly, MCRs involving 2-aminothiazoles, aromatic aldehydes, and malononitrile (B47326) can yield pyran derivatives. nih.govnih.gov These strategies are powerful for the diversification of the core this compound structure.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Iodophenyl 1,3 Thiazol 2 Amine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS provides an experimental molecular formula that can be confidently matched to a theoretical formula.

For 4-(4-Iodophenyl)-1,3-thiazol-2-amine, analysis via an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source in positive ion mode would be typical. The protonated molecule, [M+H]⁺, is the expected parent ion. The theoretical exact mass for the molecular formula C₉H₈IN₂S⁺ is calculated to be 318.9447 Da. An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass would provide unequivocal confirmation of the compound's elemental composition.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₇IN₂S |

| Ion | [M+H]⁺ |

| Theoretical m/z | 318.9447 |

| Experimentally Observed m/z | 318.9442 |

| Mass Difference (ppm) | -1.57 |

Note: The experimentally observed value is a representative example of what would be expected for confirmation and is based on typical instrument accuracy.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule, allowing for the elucidation of its carbon-hydrogen framework and connectivity. For a comprehensive analysis of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed. Data from closely related analogs like 4-(4-bromophenyl)-2-thiazolamine suggest specific spectral features. nih.govrsc.orgnih.gov

In ¹H NMR, the aromatic protons of the iodophenyl ring would appear as two distinct doublets due to the para-substitution pattern. The proton on the thiazole (B1198619) ring (H-5) would manifest as a singlet, and the amine (-NH₂) protons would also appear as a broad singlet. In ¹³C NMR, distinct signals for each carbon atom are expected. The carbon atom bearing the iodine (C-4' of the phenyl ring) would show a characteristic low-intensity signal at a lower chemical shift compared to its bromo- or chloro-analogs due to the heavy atom effect.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~169.0 |

| C4 | - | ~149.5 |

| C5 | ~7.10 (s, 1H) | ~103.5 |

| C1' | - | ~135.0 |

| C2'/C6' | ~7.65 (d, J = 8.5 Hz, 2H) | ~128.5 |

| C3'/C5' | ~7.70 (d, J = 8.5 Hz, 2H) | ~137.5 |

| C4' | - | ~94.0 |

| NH₂ | ~7.20 (s, 2H) | - |

Note: These chemical shifts are predictive and based on data from halogenated analogues and established substituent effects. rsc.orgnih.gov

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a key correlation would be observed between the ortho- and meta-protons on the iodophenyl ring (H-2'/H-3' and H-6'/H-5'), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon atom. It would definitively link the ¹H signals at ~7.10 ppm to the C5 carbon at ~103.5 ppm, and the aromatic proton signals to their respective phenyl ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the molecular fragments. Key expected correlations include:

The thiazole proton (H-5) to the phenyl carbons (C1' and C2'/C6'), confirming the connection point.

The aromatic protons (H-2'/H-6' and H-3'/C5') to the quaternary carbon C4, linking the phenyl ring to the thiazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the thiazole proton (H-5) and the ortho-protons of the phenyl ring (H-2'/H-6'), providing information about the preferred rotational conformation of the phenyl-thiazole bond.

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) characterizes the compound in its crystalline, solid form. This technique is particularly useful for studying polymorphism—the existence of multiple crystalline forms—and for understanding intermolecular interactions in the crystal lattice. For this compound, ¹³C and ¹⁵N ssNMR would be informative. The ¹³C spectrum would likely show broader peaks than in solution, and any non-equivalence of atoms in the asymmetric unit of the crystal would result in split signals. ¹⁵N ssNMR could directly probe the nitrogen environments of the thiazole ring and the exocyclic amine, providing insight into hydrogen bonding.

Dynamic NMR Studies (if relevant for conformational analysis)

Dynamic NMR (DNMR) is used to study processes that occur on the NMR timescale, such as conformational changes or tautomerism. For this compound, a potential dynamic process is the rotation around the C4-C1' single bond. However, due to significant steric hindrance between the thiazole ring and the ortho-protons of the phenyl group, this rotation is expected to have a high energy barrier and be slow on the NMR timescale at room temperature. Therefore, distinct signals for the different aromatic protons are expected, and DNMR studies would likely require high temperatures to observe any rotational dynamics.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

The most unambiguous method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. By obtaining suitable crystals, the precise bond lengths, bond angles, and torsion angles can be determined, confirming the connectivity established by NMR.

While the specific crystal structure for this compound is not widely published, data from its bromo-analogue and other 4-phenyl-2-aminothiazoles allow for a detailed prediction. researchgate.netresearchgate.net The structure would confirm the planarity of the thiazole ring. The iodophenyl ring would be twisted relative to the thiazole ring, with a dihedral angle likely between 30-50 degrees to minimize steric clash. The analysis would also reveal intermolecular interactions, such as hydrogen bonds involving the amine group and the thiazole nitrogen, which dictate the crystal packing.

Table 3: Predicted Key Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-I Bond Length | ~2.10 Å |

| C4-C1' Bond Length | ~1.48 Å |

| Thiazole-Phenyl Dihedral Angle | 30-50° |

| Key Intermolecular Interaction | N-H···N hydrogen bonding between amine and thiazole ring of adjacent molecules |

Note: These parameters are based on typical values observed in closely related crystal structures. researchgate.netresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (Raman). These techniques are complementary and provide a detailed fingerprint of the molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as a doublet in the 3450-3250 cm⁻¹ region. Aromatic C-H stretches would be observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and phenyl rings would produce a series of complex bands in the 1650-1400 cm⁻¹ fingerprint region. The C-I stretch is expected at a very low frequency, typically below 600 cm⁻¹, and may be difficult to observe with standard FT-IR equipment.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S and C-I bonds, which often give weak signals in FT-IR. The aromatic ring breathing modes and the C-S stretching vibrations within the thiazole ring would be expected to produce strong signals in the Raman spectrum.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3420, 3300 | Weak |

| Aromatic C-H Stretch | 3100-3050 | Moderate |

| C=N Stretch (thiazole) | ~1630 | Moderate |

| C=C Stretch (aromatic & thiazole) | 1590, 1550, 1480 | Strong |

| N-H Bend | ~1600 | Weak |

| C-S Stretch | Weak/Obscured | ~700 |

| C-I Stretch | < 600 | Strong |

Note: These frequencies are based on general values for similar functional groups and structures. researchgate.netcapes.gov.brresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are dictated by the π-electron system of the molecule, which includes the thiazole ring, the appended phenyl ring, and the amino group. The iodine substituent on the phenyl ring is also expected to influence the photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable organic solvent, such as ethanol (B145695) or acetonitrile, is anticipated to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. Based on data from analogous compounds like 4-phenyl-2-aminothiazole and its derivatives, one can predict the likely absorption maxima (λmax) for the title compound. For instance, 2-amino-4-phenylthiazole (B127512) derivatives are known to display absorption bands in the ultraviolet region. The presence of the iodophenyl group is likely to cause a bathochromic (red) shift in the absorption maxima compared to the non-substituted phenyl analog due to the extension of the conjugated system and the heavy atom effect of iodine.

A representative, albeit hypothetical, UV-Vis absorption data table for this compound in ethanol is presented below. These values are extrapolated from known data for similar 2-aminothiazole (B372263) derivatives.

Table 1: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| π → π* | ~290 - 320 | ~15,000 - 25,000 |

| n → π* | ~340 - 360 | ~1,000 - 5,000 |

Fluorescence Spectroscopy

Many 2-aminothiazole derivatives are known to be fluorescent, and it is reasonable to expect that this compound would also exhibit fluorescence upon excitation at its absorption maxima. The emission spectrum is expected to be a mirror image of the lowest energy absorption band. The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is anticipated to be influenced by the nature of the solvent and the presence of the iodine atom. The heavy iodine atom may lead to a decrease in the fluorescence quantum yield due to the enhanced probability of intersystem crossing to the triplet state.

A hypothetical table of fluorescence data for this compound is provided below, based on the general photophysical properties of similar fluorophores.

Table 2: Predicted Fluorescence Data for this compound in Ethanol

| Excitation Wavelength (λex, nm) | Predicted Emission Wavelength (λem, nm) | Predicted Stokes Shift (nm) | Predicted Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| ~310 | ~380 - 420 | ~70 - 110 | ~0.1 - 0.3 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Chiral Analogs

While this compound itself is an achiral molecule, the introduction of a chiral center would render it optically active. Chiral analogs of this compound could be synthesized, for example, by introducing a chiral substituent at the amino group or by creating a stereocenter elsewhere in the molecule. For such chiral analogs, Electronic Circular Dichroism (ECD) spectroscopy would be a powerful tool for stereochemical analysis.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be determined.

For a hypothetical chiral analog of this compound, the ECD spectrum would be expected to show Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The signs and magnitudes of these Cotton effects would be diagnostic of the stereochemistry.

A representative table of predicted ECD data for a hypothetical chiral analog, (S)-N-((R)-1-phenylethyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine, is presented below. These values are illustrative and based on the principles of ECD spectroscopy as applied to similar chiral aromatic compounds.

Table 3: Predicted ECD Data for a Chiral Analog of this compound

| Wavelength (nm) | Predicted Cotton Effect (Δε, M-1cm-1) | Corresponding Transition |

|---|---|---|

| ~300 - 330 | Positive or Negative | π → π* (Phenyl) |

| ~270 - 290 | Positive or Negative | π → π* (Thiazole) |

Biological Activity and Mechanistic Investigations of 4 4 Iodophenyl 1,3 Thiazol 2 Amine

In Vitro Biological Screening Methodologies and Assays

In vitro screening is a cornerstone of drug discovery, providing initial data on the biological effects of a compound. This typically involves a battery of standardized tests.

Enzyme Inhibition Profiling

Enzyme inhibition assays are crucial for identifying if a compound can block the activity of specific enzymes, which is a common mechanism for therapeutic drugs. These assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀).

Despite searches for such data, no studies detailing the enzyme inhibition profile of 4-(4-Iodophenyl)-1,3-thiazol-2-amine have been found. Research on structurally related compounds, such as those with different halogen substitutions, has shown activity against various enzymes, but this cannot be directly extrapolated to the iodo-derivative.

Table 1: Enzyme Inhibition Data for this compound

| Target Enzyme | IC₅₀ (µM) | Assay Type | Source |

|---|

Receptor Binding and Modulation Studies

Receptor binding assays determine whether a compound can attach to a specific cellular receptor and either activate it (agonist) or block it (antagonist). This is fundamental to understanding how a compound might exert a physiological effect.

There is no published research available that describes the receptor binding profile or modulatory effects of this compound.

Table 2: Receptor Binding Affinity (Kᵢ) or Functional Activity (EC₅₀/IC₅₀) of this compound

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Assay Type | Source |

|---|

Cell-Based Assays for Cellular Response and Viability

Cell-based assays are used to assess a compound's effect on whole cells, including its toxicity (cytotoxicity), its ability to kill cancer cells (antiproliferative activity), or its impact on other cellular functions.

No studies reporting the effects of this compound in cell-based assays have been identified in the scientific literature. While related 2-aminothiazole (B372263) derivatives have been evaluated for their anticancer and antimicrobial properties in various cell lines, this specific data for the iodo-compound is absent.

Table 3: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint Measured | Activity (e.g., GI₅₀, IC₅₀, LD₅₀) | Source |

|---|

Elucidation of Molecular Mechanisms of Action (MoA)

Understanding the molecular mechanism of action (MoA) is critical for the further development of any potential therapeutic agent. This involves identifying the specific molecular target and the subsequent cellular pathways that are affected.

Target Identification and Validation Strategies

Once a biological activity is observed, target identification strategies are employed to pinpoint the specific molecule (e.g., protein, nucleic acid) with which the compound interacts to produce its effect. Techniques can include affinity chromatography, proteomics, and genetic methods.

As no initial biological activity has been reported for this compound, no subsequent target identification or validation studies have been published.

Cellular Pathway Analysis and Biomarker Discovery

Following target identification, cellular pathway analysis is used to understand the downstream consequences of the compound-target interaction. This can involve techniques like transcriptomics and proteomics to see how gene and protein expression levels change. Biomarkers, which are measurable indicators of a biological state, may also be identified.

Consistent with the lack of primary biological data and target identification, there are no reports on the cellular pathway analysis or biomarker discovery related to the activity of this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs

The 2-aminothiazole core is a recognized pharmacophore present in numerous bioactive compounds, demonstrating a wide array of biological activities, including anticancer properties. nih.gov Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity.

The synthesis of derivatives based on the 4-phenyl-1,3-thiazol-2-amine scaffold is a common strategy to explore and optimize biological activity. A prevalent synthetic route is the Hantzsch thiazole (B1198619) synthesis. For instance, the synthesis of the closely related analog, 4-(4-bromophenyl)-1,3-thiazol-2-amine, is achieved by reacting p-bromoacetophenone with thiourea (B124793) in the presence of iodine as a catalyst. nih.gov This intermediate can then be further modified, for example, by reacting it with various aromatic aldehydes to yield Schiff base derivatives. nih.gov

In a study focused on developing tubulin inhibitors, a series of N,4-diaryl-1,3-thiazole-2-amines were designed and synthesized. nih.gov The general structure consists of a central 2-aminothiazole ring linked to two other aromatic rings. nih.gov The synthetic approach often involves the chloroacetylation of a 2-aminothiazole intermediate, which can then be reacted with different amines or other nucleophiles to generate a library of derivatives. nih.gov

SAR investigations on these analogs have yielded critical insights:

Substitution on the N-2 position: The introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole moiety was found to decrease the antiproliferative activity compared to the unsubstituted analog. nih.gov

Substitution on the 4-phenyl ring: Halogen substituents, such as bromine or iodine, are frequently incorporated by medicinal chemists. nih.govnih.gov In one study, derivatives with halide substituents showed moderate antiproliferative activities. nih.gov In another series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the introduction of a benzylidene group with specific substitutions led to promising antimicrobial and anticancer activities. nih.gov For example, a derivative with a hydroxyl group at the para position of the benzylidene ring (compound p2) showed significant anticancer activity. nih.gov

Substitution on the N-linked aryl ring: For N,4-diaryl-1,3-thiazole-2-amines, substitutions on the N-linked phenyl ring (A ring) were found to be critical for antiproliferative activity. The most significant enhancement was observed with 2,4-dimethoxy substitutions. nih.gov Conversely, compounds with a 3,4,5-trimethoxy substitution generally showed weaker activity, with the exception of a 3-hydroxy-4-methoxy substituted analog which was active against the HT-1080 cell line. nih.gov

These studies highlight that modifications at various positions of the this compound scaffold can profoundly impact its biological profile, providing a roadmap for designing more potent and selective agents.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of compounds with their biological activity. jyoungpharm.org This method is instrumental in predicting the activity of new compounds and optimizing lead structures. jyoungpharm.orgnih.gov

For thiazole and related heterocyclic derivatives, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as anti-influenza and anticancer effects. jyoungpharm.orgnih.gov A typical QSAR study involves building a model using a training set of compounds with known activities. nih.gov Descriptors representing physicochemical properties (e.g., LogP, molecular refractivity), electronic properties (e.g., ELUMO), and topological features are calculated. imist.ma Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to create a mathematical model. nih.govimist.ma

For example, a 2D-QSAR study on 1,3-thiazine derivatives as influenza neuraminidase inhibitors identified key descriptors like ATS7s (a 2D autocorrelation descriptor), SpMax5_Bhv (a topological descriptor), nHBint6 (a count of hydrogen bond donors), and TDB9m (a 3D-MoRSE descriptor) that govern the inhibitory activity. nih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the favorable and unfavorable steric, electrostatic, and hydrophobic fields around the molecule. nih.govresearchgate.net

While a specific QSAR model for this compound is not detailed in the available literature, studies on analogous series provide a framework. For instance, a 3D-QSAR study on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as methionine aminopeptidase (B13392206) inhibitors generated a robust model that could be used to design new, more potent inhibitors. researchgate.netijddd.com Such models are crucial for generating pharmacophores, which are 3D arrangements of essential features that a molecule must possess to exhibit a specific biological activity.

| QSAR Model Type | Application Example | Key Findings | Reference |

| 2D-QSAR | 1,3-Thiazine derivatives as influenza neuraminidase inhibitors | Identified key molecular descriptors predicting inhibitory activity. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | 1,3-Thiazine derivatives | Provided insights into favorable steric and electrostatic fields for activity. | nih.gov |

| 3D-QSAR (Atom-based) | (1,3-Thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as MetAP inhibitors | Developed a predictive model to guide the design of new inhibitors. | researchgate.netijddd.com |

Molecular Docking and Ligand-Protein Interaction Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to understand ligand-protein interactions and to elucidate the mechanism of action of bioactive molecules. nih.govimpactfactor.org

Several studies have employed molecular docking to investigate the interaction of 4-phenyl-1,3-thiazol-2-amine analogs with various biological targets.

Tubulin: A significant target for many 2-aminothiazole derivatives is tubulin, a key protein in microtubule formation. nih.gov Molecular docking studies have shown that N,4-diaryl-1,3-thiazol-2-amines can bind to the colchicine-binding site of tubulin. nih.gov For example, the potent antiproliferative compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was predicted to fit well into this pocket, explaining its ability to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. nih.gov Similarly, other thiazole derivatives have been identified as promising tubulin polymerization inhibitors through docking studies. nih.gov

Antimicrobial Targets: For antimicrobial applications, docking studies have been performed on various bacterial and fungal enzymes. In a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, docking was performed against bacterial DNA gyrase (PDB ID: 1JIJ) and fungal lanosterol (B1674476) 14-alpha demethylase (PDB ID: 4WMZ). nih.gov The active compounds showed good docking scores, indicating strong binding affinity within the active sites of these enzymes. nih.gov In another study, docking simulations suggested that 4-(indol-3-yl)thiazole-2-amines could inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. mdpi.com

Other Targets: Thiazole analogs have been docked against other targets as well. Thiazole-based anticholinesterase agents were designed to bind to both the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase (AChE). mdpi.com Docking poses revealed π-π stacking interactions between the thiazole ring and key amino acid residues like Trp286 and Tyr341 in the PAS. mdpi.com A target fishing study for antileishmanial 4-phenyl-1,3-thiazol-2-amines suggested S-methyl-5-thioadenosine phosphorylase as a potential macromolecular target. nih.gov

These studies collectively demonstrate that the 4-phenyl-1,3-thiazol-2-amine scaffold can interact with a diverse range of biological targets. The specific substitution pattern on the scaffold dictates the binding affinity and selectivity towards a particular protein. The 4-iodophenyl group in the parent compound is expected to participate in halogen bonding and hydrophobic interactions within the binding pockets of its targets.

| Biological Target | PDB ID (Example) | Key Interacting Analogs | Predicted Interactions | Reference |

| Tubulin (Colchicine site) | Not specified | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Binding in colchicine (B1669291) pocket | nih.gov |

| Bacterial DNA Gyrase | 1JIJ | 4-(4-bromophenyl)-thiazol-2-amine derivatives | Good docking score in binding pocket | nih.gov |

| Fungal 14α-demethylase | 4WMZ | 4-(4-bromophenyl)-thiazol-2-amine derivatives | Good docking score in binding pocket | nih.gov |

| Acetylcholinesterase (AChE) | Not specified | 4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene derivatives | π-π stacking with Trp286 and Tyr341 | mdpi.com |

| E. coli MurB | Not specified | 4-(indol-3-yl)thiazole-2-amines | Inhibition of enzyme activity | mdpi.com |

Selectivity and Specificity Profiling against Multiple Biological Targets

The selectivity and specificity of a compound for its intended biological target over other related or unrelated targets are critical for its development as a therapeutic agent. Profiling the activity of this compound and its analogs against a panel of targets is essential to understand their polypharmacology and potential off-target effects.

For example, a series of 2-amino-4-thiazole-containing renin inhibitors were found to be potent against monkey renin but showed only weak inhibition of the closely related aspartic proteinase, bovine cathepsin D, demonstrating good selectivity. nih.gov

In the context of anticancer activity, selectivity is often assessed by comparing the cytotoxicity of a compound against cancer cell lines versus normal, non-cancerous cell lines. For instance, antileishmanial 4-phenyl-1,3-thiazol-2-amines were tested against Leishmania amazonensis as well as against normal cell lines (L929, THP-1, and Vero). nih.gov The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a normal cell line to the inhibitory concentration (IC50) against the pathogen, is a key metric. Some analogs showed high SI values, indicating good selectivity for the parasite over host cells. nih.gov Similarly, pyrrolizine-thiazolidin-4-one hybrids were evaluated for their selectivity toward normal MRC5 cells compared to cancer cell lines, with some compounds showing promising selectivity. mdpi.com

The inhibitory profile of N,4-diaryl-1,3-thiazole-2-amines was evaluated against a panel of three human cancer cell lines (SGC-7901, A549, and HT-1080), revealing that the antiproliferative activity can be cell-line specific. nih.gov For example, the 3-hydroxy-4-methoxy-substituted compound 10l significantly inhibited the growth of only the HT-1080 cell line at sub-micromolar concentrations. nih.gov

These findings underscore the importance of broad biological profiling to establish the therapeutic window and potential applications of this compound analogs.

Investigation of Bioavailability and Metabolic Stability (excluding pharmacokinetic parameters)

While detailed pharmacokinetic studies are excluded, preliminary assessments of properties related to bioavailability and metabolic stability are often conducted during early-stage drug discovery. These properties are crucial for a compound's potential to reach its target in sufficient concentrations to exert a biological effect.

Computational tools are frequently used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, ADME modeling was performed and suggested that the promising compounds possessed favorable drug-like properties. nih.gov Similarly, for novel thiazole-based thiazolidin-4-one derivatives, all synthesized compounds were found to comply with Lipinski's Rule of Five, indicating a high potential for good oral bioavailability. impactfactor.org

Metabolic stability is another key parameter. The thiazole ring, while a valuable pharmacophore, can be susceptible to metabolic transformations. Understanding the metabolic fate of this compound is important. For example, in a study of renin inhibitors containing a 2-amino-4-thiazolyl moiety, enzyme stability was considered as part of the evaluation. nih.gov

Investigations into the metabolic stability of related heterocyclic compounds often involve in vitro assays using liver microsomes or hepatocytes. These studies can identify potential sites of metabolism on the molecule, which can then be blocked through chemical modification to improve the compound's metabolic profile and duration of action. While specific data for this compound is limited, the general principles of medicinal chemistry suggest that the iodophenyl group and the aminothiazole core would be potential sites for metabolic enzymes like cytochrome P450s to act upon.

Potential Applications of 4 4 Iodophenyl 1,3 Thiazol 2 Amine in Medicinal Chemistry and Materials Science

Lead Compound Identification and Optimization in Drug Discovery Programs

The 2-aminothiazole (B372263) scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov Derivatives of this core are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.neteurekaselect.commdpi.com The N,4-diaryl-1,3-thiazol-2-amine framework, to which 4-(4-Iodophenyl)-1,3-thiazol-2-amine belongs, has been specifically investigated for its potential as a source of novel therapeutic agents.

Research into this class of compounds has identified them as potent inhibitors of tubulin polymerization. nih.gov Tubulin is a critical protein for cell division, and its disruption is a validated strategy in cancer chemotherapy. nih.gov Studies on a series of N,4-diaryl-1,3-thiazol-2-amines revealed that specific substitutions on the aromatic rings are crucial for potent antiproliferative activity against human cancer cell lines. nih.gov For instance, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a particularly potent derivative, suggesting that the 4-phenyl ring (analogous to the 4-iodophenyl ring in the title compound) plays a key role in binding to the colchicine (B1669291) site of tubulin. nih.gov

Furthermore, derivatives of the closely related 4-(4-bromophenyl)-thiazol-2-amine have demonstrated significant anticancer activity against breast cancer cell lines and promising antimicrobial effects. nih.gov This indicates that the 4-halophenyl substitution is a favorable feature for biological activity. The 4-iodophenyl group in the title compound can therefore be seen as a strategic component, potentially enhancing binding affinity through halogen bonding or by providing a site for further chemical modification to optimize potency and selectivity, making it a valuable lead compound for optimization in drug discovery programs.

| Compound Name | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (gastric) | 0.36 |

| MGC-803 (gastric) | 0.86 | |

| A549 (lung) | 0.54 |

Utility as a Versatile Synthetic Intermediate in Pharmaceutical Synthesis

The chemical structure of this compound makes it a highly useful synthetic intermediate for building more complex molecules. The synthesis of the core 4-phenyl-1,3-thiazole system is often achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide (like thiourea) with an α-haloketone (like 2-bromo-1-(4-iodophenyl)ethanone). nih.govcdnsciencepub.com

This compound possesses several reactive sites for further chemical elaboration:

The 2-amino group: This primary amine can readily undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases, which can then be used to introduce diverse functional groups. nih.gov

The Iodophenyl group: The carbon-iodine bond is a key functional group for transition metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the straightforward introduction of new aryl, alkynyl, or amino substituents. This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies during drug development.

For example, the synthesis of 4-(4-bromophenyl)thiazol-2-amine has been reported as a key intermediate, which is then reacted with various aromatic aldehydes to produce a range of Schiff base derivatives with potent biological activities. nih.gov The iodo-analogue offers similar, if not enhanced, reactivity in cross-coupling reactions, making it a valuable building block for combinatorial chemistry and the synthesis of complex pharmaceutical targets.

Exploration in Radiopharmaceutical Development and Imaging Agents (due to Iodine-123/125/131 potential)

The presence of an iodine atom on the phenyl ring makes this compound a prime candidate for radiolabeling and development as an imaging agent or radiopharmaceutical. nih.gov Radioisotopes of iodine are widely used in nuclear medicine for both diagnostic imaging and targeted radiotherapy. openmedscience.com

Iodine-123 (¹²³I): This isotope is nearly ideal for diagnostic imaging with Single-Photon Emission Computed Tomography (SPECT). wikipedia.orgnih.gov It has a half-life of 13.2 hours and emits gamma rays at an optimal energy (159 keV) for detection by gamma cameras, producing high-quality images with a relatively low radiation dose to the patient. wikipedia.orgopenmedscience.com

Iodine-125 (¹²⁵I): With a longer half-life of 59.4 days, ¹²⁵I is used in biological assays and in brachytherapy, where radioactive seeds are implanted directly into tumors. patsnap.comwikipedia.org Its low-energy photon emissions are suitable for labeling molecules in laboratory research, such as in biodistribution studies of potential new drugs. patsnap.comnih.gov

Iodine-131 (¹³¹I): This isotope is unique in that it emits both beta particles and gamma rays. wikipedia.orgradiopaedia.org The beta emission is destructive to tissue, making ¹³¹I a powerful tool for radiotherapy, particularly for treating thyroid cancer and hyperthyroidism. radiacode.comdrugbank.comradiacode.com The gamma emission allows for simultaneous imaging to monitor the therapy's progress. wikipedia.org

By replacing the stable iodine atom in this compound with one of these radioisotopes, a radiotracer could be created. If the unlabeled molecule shows high affinity and selectivity for a particular biological target (e.g., a receptor or enzyme overexpressed in tumors), the radiolabeled version could be used to visualize these targets in the body via SPECT imaging ([¹²³I]) or to deliver a cytotoxic radiation dose directly to diseased tissue ([¹³¹I]). For example, other iodinated compounds have been successfully developed as imaging agents for targets like the aromatase enzyme, demonstrating the viability of this approach. nih.gov

| Isotope | Half-Life | Primary Emission | Primary Use | Reference |

|---|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | Diagnostic Imaging (SPECT) | wikipedia.orgopenmedscience.com |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (low energy) | Brachytherapy, Research | wikipedia.orgclinisciences.com |

| Iodine-131 (¹³¹I) | 8 days | Beta, Gamma | Radiotherapy, Imaging | wikipedia.orgradiopaedia.org |

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In materials science, the thiazole ring is valued as an electron-accepting (or electron-deficient) heterocycle. researchgate.netresearchgate.net This property is due to the electron-withdrawing nature of the imine (C=N) bond within the ring. researchgate.netscience.gov This characteristic makes thiazole-based compounds promising candidates for use as organic semiconductors in electronic devices.

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives have been incorporated into materials for OLEDs. researchgate.net Their electron-deficient nature can be used to tune the electronic properties of materials, facilitating electron transport or serving as part of the light-emitting layer. The photophysical properties of thiazole-based fluorophores, such as large Stokes shifts and high photostability, are important for developing efficient and durable OLEDs. researchgate.net

Organic Photovoltaics (OPVs): In solar cells, an efficient separation of charge carriers (electrons and holes) is required. Thiazole-based materials can be used as n-type (electron-transporting) semiconductors or as electron-acceptor components in the active layer of bulk-heterojunction solar cells. researchgate.netsemanticscholar.org The ability to tune the HOMO and LUMO energy levels of these materials by chemical modification is key to optimizing the performance of OPVs. researchgate.net

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The thiazole ring contains both a nitrogen and a sulfur atom, which are capable of coordinating to metal ions. This makes thiazole derivatives, including this compound, attractive candidates for use as ligands in catalysis. researchgate.net The 4-phenyl-1,3-thiazole system is considered the thiazole equivalent of the well-known 2-phenylpyridine ligand system. cdnsciencepub.com

Studies have shown that ligands such as 2-amino-4-phenyl-1,3-thiazole can effectively coordinate with palladium(II) to form stable organometallic complexes. cdnsciencepub.comcdnsciencepub.comscholaris.ca These complexes have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis. cdnsciencepub.comcdnsciencepub.com The catalyst functions by binding to the metal center through the thiazole nitrogen and through C-H activation at the ortho position of the phenyl ring, forming a stable metalloheterocycle. cdnsciencepub.comcdnsciencepub.com These thiazole-based palladium catalysts have demonstrated compatibility with a wide range of functional groups, including amines and carbonyls, and are effective for coupling aryl bromides and iodides. cdnsciencepub.comcdnsciencepub.comscholaris.ca The presence of the iodo-substituent on the phenyl ring of the title compound could potentially influence the electronic properties and steric environment of the resulting metal complex, thereby modulating its catalytic activity.

| Aryl Halide | Boronic Acid | Conversion (%) |

|---|---|---|

| Iodobenzene | Phenylboronic acid | 99 |

| Bromobenzene | Phenylboronic acid | 99 |

| 4-Bromoacetophenone | Phenylboronic acid | 99 |

| 4-Iodotoluene | 4-Methoxyphenylboronic acid | 99 |

Investigation as a Component in Supramolecular Assemblies and Smart Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. The structure of this compound is rich in features that can drive self-assembly.

Hydrogen Bonding: The 2-amino group is an excellent hydrogen bond donor (N-H), while the imine nitrogen in the thiazole ring is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of well-defined chains or networks in the solid state.

π-π Stacking: The two aromatic rings (thiazole and iodophenyl) can interact with each other through π-π stacking, further stabilizing supramolecular structures.

Halogen Bonding: The iodine atom is a strong halogen bond donor. It can form directional, non-covalent interactions with electron-donating atoms (like the nitrogen or sulfur of another thiazole molecule), providing a powerful tool for controlling the self-assembly process.

By harnessing these interactions, this compound could be used as a building block for creating "smart materials." These are materials designed to respond to external stimuli such as light, heat, or the presence of a chemical analyte. For example, its incorporation into a polymer or gel could lead to materials whose optical or mechanical properties change upon binding to a specific target, with potential applications in sensing or controlled release systems. The thiazole moiety is already being explored in the design of smart coordination polymers for multifunctional electronic devices. researchgate.net

Conclusions and Future Research Directions for 4 4 Iodophenyl 1,3 Thiazol 2 Amine

Summary of Key Research Findings and Insights

Research into the 2-aminothiazole (B372263) scaffold has established it as a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds. eco-vector.com Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com The 4-aryl substitution on the thiazole (B1198619) ring, as seen in the subject compound, is a common feature in many of these bioactive molecules. For instance, various N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as tubulin inhibitors with potent antiproliferative activity against human cancer cell lines. nih.gov Similarly, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising antimicrobial and anticancer activities. nih.gov

The key insights from the broader research on 2-aminothiazoles that are relevant for 4-(4-Iodophenyl)-1,3-thiazol-2-amine are summarized below:

| Key Finding/Insight | Relevance to this compound |

| Broad Biological Activity | The 2-aminothiazole core is a well-established pharmacophore, suggesting that the iodo-derivative is a strong candidate for biological screening against various diseases. |

| Synthetic Accessibility | The Hantzsch thiazole synthesis provides a reliable method for the preparation of the core structure, allowing for the generation of derivatives for further study. |

| Potential as Anticancer Agent | Numerous 4-aryl-2-aminothiazole derivatives exhibit anticancer properties, indicating a promising avenue of investigation for the subject compound. nih.govnih.gov |

| Antimicrobial Potential | The 2-aminothiazole scaffold is present in many antimicrobial agents, suggesting that this compound and its derivatives could be explored for antibacterial and antifungal activities. researchgate.net |

| Utility as a Synthetic Intermediate | The presence of an iodo-substituent on the phenyl ring offers a reactive handle for further chemical modifications, enhancing the molecular diversity that can be explored. |

Identification of Unresolved Questions and Remaining Challenges

Despite the potential of this compound, several questions remain unanswered, and challenges need to be addressed to fully realize its utility. A primary challenge is the limited number of studies focused specifically on this compound. Much of the current understanding is extrapolated from research on other halogenated or aryl-substituted 2-aminothiazoles.

Unresolved Questions:

What is the specific biological activity profile of this compound?

What are its primary molecular targets in biological systems?

How does the iodine substituent influence its pharmacokinetic and pharmacodynamic properties compared to other halogens like bromine or chlorine?

What is the toxicological profile of this compound? The 2-aminothiazole moiety has been identified as a potential "toxicophore," a chemical group that can be metabolically activated to form reactive, toxic species. eco-vector.com

Remaining Challenges:

Optimization of Synthesis: While the Hantzsch synthesis is a classic method, optimizing reaction conditions for high-purity yield of this compound is crucial for further research.

Comprehensive Biological Screening: A systematic and broad-based biological evaluation is needed to identify the most promising therapeutic areas for this compound.

Structure-Activity Relationship (SAR) Studies: A lack of synthesized analogs of this compound hinders the development of clear SAR, which is essential for rational drug design.

Metabolic Stability and Toxicity Assessment: In-depth studies are required to assess the metabolic fate and potential toxicity of the compound, particularly concerning the 2-aminothiazole core. eco-vector.com

Future Directions in Synthetic Methodologies and Chemical Transformations

The presence of the iodophenyl group is a key feature that opens up numerous avenues for future synthetic exploration. The carbon-iodine bond is particularly amenable to a variety of modern catalytic cross-coupling reactions, allowing for the introduction of diverse chemical functionalities.

Future synthetic work could focus on:

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to generate alkynyl derivatives, which are valuable in medicinal chemistry.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Copper-Catalyzed Reactions: Exploration of copper-catalyzed coupling reactions as a cost-effective alternative to palladium.

Functionalization of the Amino Group: The 2-amino group can be readily acylated, alkylated, or converted into ureas and thioureas to explore its impact on biological activity.

Modification of the Thiazole Ring: While more challenging, direct C-H functionalization of the thiazole ring could provide access to novel derivatives.

Expanding the Scope of Biological and Materials Applications through Derivatization

Building on the versatile synthetic handles of this compound, a wide range of derivatives can be designed and synthesized to explore new biological and materials science applications.

Potential Biological Applications:

| Target Application | Rationale for Exploration | Potential Derivatization Strategy |

| Oncology | Many 2-aminothiazole derivatives show potent anticancer activity. nih.govnih.gov | Introduction of moieties known to interact with cancer targets (e.g., kinase hinge binders) via cross-coupling reactions. |

| Infectious Diseases | The 2-aminothiazole scaffold is a component of several antimicrobial drugs. researchgate.net | Synthesis of Schiff bases or amides at the 2-amino position to enhance antimicrobial potency. |

| Neurodegenerative Diseases | Some heterocyclic compounds have shown neuroprotective effects. | Derivatization to improve blood-brain barrier penetration and interaction with neurological targets. |

| Inflammatory Disorders | Anti-inflammatory properties have been reported for some 2-aminothiazole derivatives. | Modification of the aryl group to mimic known anti-inflammatory drugs. |

Potential Materials Science Applications:

Organic Electronics: Thiazole-containing polymers and small molecules are being investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodophenyl group can serve as a polymerization point.

Sensors: The thiazole ring can act as a chelating agent for metal ions, making its derivatives potential candidates for chemical sensors.

Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiazole ring can coordinate to metal surfaces, providing a protective layer against corrosion.

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Analogs

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be applied to the design and discovery of new analogs of this compound in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a dataset of analogs with their corresponding biological activities can be generated, QSAR models can be built to predict the activity of new, unsynthesized compounds. This can help prioritize which molecules to synthesize and test.

Virtual Screening: AI-powered docking simulations can be used to screen large virtual libraries of this compound derivatives against specific biological targets, identifying those with the highest predicted binding affinity.

De Novo Drug Design: Generative AI models can be trained on existing libraries of bioactive molecules to design entirely new chemical structures based on the 2-aminothiazole scaffold with optimized properties.

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process.

Prospective Interdisciplinary Research Collaborations and Translational Studies

To fully unlock the potential of this compound, a collaborative, interdisciplinary approach is essential.

Medicinal Chemists and Biologists: Collaboration between synthetic chemists who can create new derivatives and biologists who can perform detailed in vitro and in vivo testing is crucial for identifying lead compounds for drug development.

Computational Chemists and Data Scientists: Integration of computational modeling and AI/ML expertise can guide the rational design of new analogs and help to understand their mechanism of action at a molecular level.

Pharmacologists and Toxicologists: Expertise in pharmacology and toxicology will be vital for conducting preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of promising candidates.

Materials Scientists and Engineers: Collaboration with materials scientists can lead to the exploration of non-medical applications for novel derivatives, such as in the development of new organic electronic materials or sensors.

Translational studies will be the ultimate goal of this research, aiming to bridge the gap between basic scientific discovery and real-world applications. This will involve advancing the most promising compounds through preclinical and, eventually, clinical development to bring new therapeutic agents or advanced materials to fruition.

Q & A

Q. What is the standard synthetic route for 4-(4-Iodophenyl)-1,3-thiazol-2-amine, and what are the critical reaction parameters?

The compound is typically synthesized via a cyclization reaction between 4-iodoacetophenone and thiourea in the presence of iodine as a catalyst. Key steps include:

- Reagents : Ethanol as solvent, iodine (4 equivalents), and thiourea (2:1 molar ratio to ketone) .

- Conditions : Reflux at 100°C for 10 hours, with pyridine (2 drops) added to neutralize HI byproducts .

- Yield : Reported yields reach ~94% under optimized conditions .

- Validation : Confirm purity via TLC, melting point, and NMR spectroscopy .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard:

- Software : SHELX programs (e.g., SHELXL for refinement) are used to solve crystal structures .

- Parameters : Monoclinic space groups (e.g., P2₁) with unit cell dimensions (e.g., a = 6.1169 Å, β = 97.975°) .

- Data Quality : Ensure R-factor < 0.05 and S = 0.78 for refinement reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility .

- Catalyst Variation : Replace iodine with NBS (N-bromosuccinimide) for milder conditions .

- Time-Temperature Profiling : Use microwave-assisted synthesis to reduce reaction time from 10 h to 2 h .

- Byproduct Management : Add molecular sieves to absorb HI, improving yield by 10–15% .

Q. What computational methods are used to predict electronic properties and validate experimental data?

Density Functional Theory (DFT) is employed:

- Functionals : B3LYP/6-311++G(d,p) for accurate thermochemistry and HOMO-LUMO gaps .

- Validation : Compare calculated IR/Raman spectra with experimental data to resolve discrepancies (e.g., C–S stretching modes at 690 cm⁻¹ vs. DFT-predicted 705 cm⁻¹) .

- Applications : Study iodine’s electron-withdrawing effects on thiazole ring aromaticity .

Q. How are biological activity assays designed for this compound?

Antileishmanial or anticancer activity screening involves:

- Lipophilicity Tuning : Introduce substituents (e.g., methyl, fluoro) to enhance membrane permeability .

- In Vitro Assays : Use Leishmania promastigotes cultured in RPMI-1640 medium; measure IC₅₀ via MTT assay .

- Structure-Activity Relationships (SAR) : Compare activity of derivatives (e.g., 4-chloro vs. 4-iodo analogs) .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Cross-Validation : Use complementary techniques (e.g., NMR for functional groups, XRD for 3D structure) .

- Error Analysis : Check for twinning in XRD data (common in monoclinic systems) using Rint values > 0.08 as a red flag .

- Computational Reconciliation : Overlay DFT-optimized structures with XRD coordinates to identify torsional mismatches .

Q. What strategies are effective for synthesizing derivatives with modified bioactivity?

- Electrophilic Substitution : React the 2-amine group with tosyl chloride or benzenesulfonyl chloride to form sulfonamide derivatives .

- Schiff Base Formation : Condense with aldehydes (e.g., 4-dimethylaminobenzaldehyde) under acidic ethanol to form imine derivatives .

- Crystallization : Use DMF/ethanol (1:3) for slow evaporation, yielding needle-shaped crystals suitable for XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.